molecular formula C13H19NO2 B1587823 2-amino-3-(4-tert-butylphenyl)propanoic Acid CAS No. 98708-80-6

2-amino-3-(4-tert-butylphenyl)propanoic Acid

Cat. No. B1587823
CAS RN: 98708-80-6
M. Wt: 221.29 g/mol
InChI Key: CSJZKSXYLTYFPU-UHFFFAOYSA-N
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Description

“2-amino-3-(4-tert-butylphenyl)propanoic Acid” is a derivative of phenylalanine . It’s a type of amino acid that has a phenyl group substituted with a tert-butyl group .

Scientific Research Applications

Medicinal Chemistry: Enzyme Inhibition Studies

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is utilized in medicinal chemistry for enzyme inhibition studies. Its structure is conducive to binding with certain enzymes, potentially inhibiting their activity. This property is particularly useful in the design of new drugs that target specific enzymes related to diseases .

Biochemistry: Peptide Synthesis

In biochemistry, this compound serves as a building block for peptide synthesis. Its amino acid-like structure allows it to be incorporated into longer peptide chains, which can be used to study protein-protein interactions, enzyme functions, and other biochemical processes .

Pharmacology: Pharmacokinetic Modulation

Pharmacologists explore the use of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid to modulate the pharmacokinetics of therapeutic compounds. By altering drug metabolism and distribution, it can enhance the efficacy and reduce the toxicity of certain medications .

Organic Synthesis: Chiral Pool Synthesis

Organic chemists employ this compound in chiral pool synthesis due to its optically active form. It provides a chiral center that can be used to induce stereochemistry in complex organic molecules, which is crucial for the synthesis of enantiomerically pure substances .

Analytical Chemistry: Chiral Resolution Agents

In analytical chemistry, 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is used as a chiral resolution agent. It helps in separating enantiomers of racemic mixtures by forming diastereomeric salts, which can be differentiated using various analytical techniques .

Materials Science: Polymer Synthesis

Lastly, in materials science, this compound finds application in the synthesis of polymers. Its phenyl group can be a part of the polymer backbone, contributing to the thermal stability and mechanical properties of the resulting material .

Safety and Hazards

“2-amino-3-(4-tert-butylphenyl)propanoic Acid” may be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-amino-3-(4-tert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJZKSXYLTYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402736
Record name 2-amino-3-(4-tert-butylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98708-80-6
Record name p-tert-Butylphenylalanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098708806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-(4-tert-butylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TERT-BUTYLPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7SND02UUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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